1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride

Descripción general

Descripción

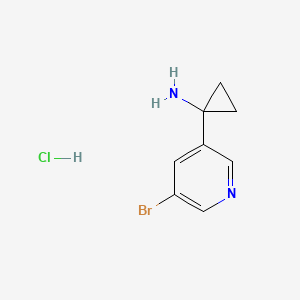

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2. It is characterized by the presence of a bromopyridine ring attached to a cyclopropane amine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed.

Amination: The cyclopropane intermediate is then aminated to introduce the amine group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the amine group.

Reduction Products: Reduced forms of the nitrogen-containing ring.

Aplicaciones Científicas De Investigación

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride

- 1-(6-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride

Comparison: 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride is unique due to the position of the bromine atom and the cyclopropane ring. This structural difference can lead to variations in reactivity, biological activity, and overall chemical properties compared to its analogs .

Actividad Biológica

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS No. 1993189-05-1) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₈H₁₀BrClN₂

- Molecular Weight : 249.54 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the cyclopropane moiety contributes to its unique biological properties.

Research indicates that this compound may function through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases. For example, it has shown activity against NAMPT, a target involved in NAD+ biosynthesis and cellular metabolism .

- Modulation of Signaling Pathways : It may influence pathways such as the mTOR pathway, commonly implicated in cancer progression. Compounds that inhibit mTOR have been shown to reduce tumor growth in preclinical models .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the potential of this compound in treating various cancers:

- Cancer Treatment : A study indicated that derivatives of cyclopropyl amides, including this compound, exhibited significant anticancer activity against leukemia and solid tumors. The mechanism was attributed to the modulation of NAMPT activity, leading to reduced NAD+ levels and subsequent apoptosis in cancer cells .

- In Vivo Efficacy : Preclinical trials demonstrated that administration of this compound resulted in significant tumor reduction in mouse models of breast cancer. The study reported an enhanced therapeutic index compared to existing treatments, suggesting a promising avenue for further clinical development .

Propiedades

IUPAC Name |

1-(5-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;/h3-5H,1-2,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVJFRJBMJMCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CN=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857364 | |

| Record name | 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003856-13-0 | |

| Record name | 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.